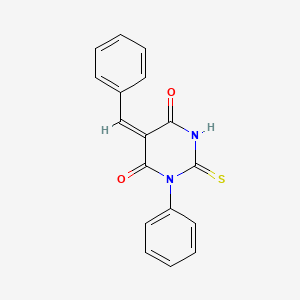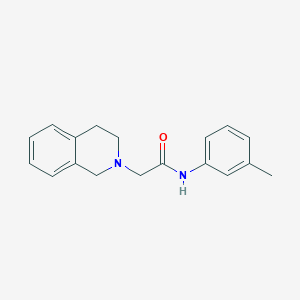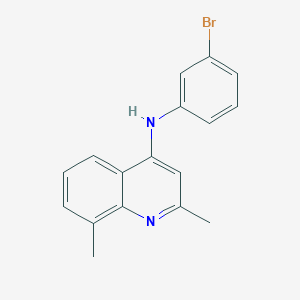
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide, also known as Tinuvin 770, is a highly effective UV stabilizer widely used in the polymer industry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 425.6 g/mol. Tinuvin 770 is used to protect polymers from the harmful effects of UV radiation, which can lead to degradation, discoloration, and reduced mechanical properties.
Applications De Recherche Scientifique
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 has been extensively studied for its UV stabilizing properties in various polymers such as polypropylene, polyethylene, and polycarbonate. It has been found to significantly improve the weatherability and durability of these polymers, making them suitable for outdoor applications. This compound 770 is also used in the production of automotive parts, building materials, and packaging materials.
Mécanisme D'action
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 works by absorbing UV radiation in the range of 290-400 nm, which is the most damaging range for polymers. The absorbed energy is then dissipated as heat, preventing it from causing damage to the polymer. This compound 770 is a hindered amine light stabilizer (HALS), which means it works by scavenging free radicals that are generated by the UV radiation. It is highly effective in preventing photo-oxidation and photo-degradation of polymers.
Biochemical and Physiological Effects:
This compound 770 has no known biochemical or physiological effects as it is not intended for human or animal consumption. It is a synthetic chemical that is used solely for industrial purposes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 is a highly effective UV stabilizer that can significantly improve the weatherability and durability of polymers. It is easy to synthesize and can be produced on a large scale. However, it is not suitable for all polymers and may have limitations in certain applications. It is also important to note that this compound 770 is not intended for human or animal consumption and should be handled with care in the laboratory.
Orientations Futures
There are several future directions for research on N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770. One area of interest is the development of new and improved UV stabilizers for polymers. Researchers are also exploring the use of this compound 770 in other applications such as coatings, adhesives, and sealants. Another area of research is the environmental impact of this compound 770 and other UV stabilizers on the ecosystem. Overall, there is a need for continued research on this compound 770 to improve its effectiveness and minimize its environmental impact.
Méthodes De Synthèse
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 is synthesized by reacting N-tert-butyl-2-benzhydryl-2-imidazoline with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as potassium carbonate. The resulting product is then treated with 2,2,6,6-tetramethyl-4-piperidinol to form the final product, this compound 770. The synthesis process is relatively simple and can be carried out on a large scale.
Propriétés
IUPAC Name |
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-21(2)14-17(15-22(3,4)24-21)23-20(25)19-13-9-8-12-18(19)16-10-6-5-7-11-16/h5-13,17,24H,14-15H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNIWVZVNBPWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)

![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
